Butikacin

Antibiotic Resistance Aminoglycoside-Modifying Enzymes Gram-Negative Bacilli

Procure Butikacin for its indispensable role as a diagnostic aminoglycoside comparator in AME resistance research. The 1-N-(S)-4-amino-2-hydroxybutyl modification sterically hinders modification by APH(3′), AAD(2″), AAC(3), and AAC(2′) enzymes, while remaining susceptible to AAC(6′) and AAD(4′). This selective vulnerability enables precise discrimination of overlapping resistance determinants in clinical isolate screening. Butikacin’s validated equipotency to amikacin in MIC, time-kill, and mouse protection studies makes it a reliable surrogate when amikacin supply is constrained. Sourced exclusively for non-human research via specialist custom synthesis with a 2–4 month lead time.

Molecular Formula C22H45N5O12
Molecular Weight 571.6 g/mol
CAS No. 59733-86-7
Cat. No. B1668100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButikacin
CAS59733-86-7
Synonyms1-N-((S)-4-amino-2-hydroxybutyl)-kanamycin
butikacin
butikacin sulfate, (S)-isomer
UK-18892
Molecular FormulaC22H45N5O12
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
InChIInChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2/t7-,8-,9+,10+,11+,12-,13+,14+,15+,16-,17+,18-,19+,20-,21+,22+/m0/s1
InChIKeyOCFOTEIMZBKQFS-DGMGPCKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butikacin (CAS 59733-86-7) Aminoglycoside Procurement Guide: Structure, Class, and Sourcing Landscape


Butikacin (UK-18,892) is a semisynthetic aminoglycoside antibiotic derived from kanamycin A by the introduction of a (S)-4-amino-2-hydroxybutyl side chain at the 1-N position [1]. This aminoglycoside class compound functions by binding to the bacterial 30S ribosomal subunit to inhibit protein synthesis, a mechanism elaborated in foundational 13C-NMR structural characterization studies [2]. Although advanced to preclinical evaluation by Pfizer in the late 1970s, development was terminated primarily due to cochlear toxicity comparable to its parent kanamycin A [3]. Today, butikacin is procured exclusively for non-human, non-veterinary research applications—including structural biology, resistance mechanism studies, and aminoglycoside comparator panels—through specialist fine-chemical suppliers such as Alfa Chemistry and MedKoo, typically with custom synthesis lead times of 2–4 months .

Why Butikacin Cannot Be Replaced by Generic Aminoglycosides in Resistant-Gram-Negative Research Models


Generic substitution within the aminoglycoside class is precluded by dramatic functional divergence in the face of aminoglycoside-modifying enzymes (AMEs). While kanamycin A is broadly susceptible to inactivation by multiple AME classes, butikacin's unique 1-N-(S)-4-amino-2-hydroxybutyl substitution introduces steric hindrance that prevents modification by APH(3′), AAD(2″), AAC(3), and AAC(2′) enzymes [1]. Critically, this protection is not universal—butikacin remains a substrate for AAC(6′) and AAD(4′) enzymes, a limitation shared with amikacin but contrasting with the broader susceptibility profile of gentamicin and kanamycin A [2]. Consequently, two aminoglycosides with nearly identical MICs against susceptible strains can diverge by >80 percentage points in cumulative susceptibility against AME-bearing resistant clinical isolates, directly impacting experimental reproducibility in resistance-focused research [3].

Butikacin Evidence Guide: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Cumulative Susceptibility of AME-Bearing Gram-Negative Isolates: Butikacin vs. Gentamicin at 12.5 µg/mL

In a 1978 head-to-head study, butikacin inhibited 93% of 268 aminoglycoside-resistant clinical isolates at 12.5 µg/mL, virtually identical to amikacin, whereas gentamicin inhibited only 14% of these same isolates at the identical concentration [1]. This near sevenfold difference in cumulative percent susceptibility against AME-bearing strains distinguishes butikacin from first-generation aminoglycosides such as gentamicin and kanamycin A.

Antibiotic Resistance Aminoglycoside-Modifying Enzymes Gram-Negative Bacilli

Cochlear Toxicity Ranking in Neonatal Guinea Pig Model: Butikacin vs. Amikacin, Gentamicin, and Kanamycin A

Carter (1979) conducted a direct comparative ototoxicity study administering butikacin, amikacin, gentamicin, and kanamycin A to neonatal guinea pigs and measuring the mean threshold sound intensity required to elicit Preyer's reflex [1]. All compounds produced dose-dependent threshold increases. Butikacin exhibited ototoxicity comparable to kanamycin A but showed a trend toward lower cochleotoxicity than amikacin. Gentamicin was the least cochleotoxic agent tested.

Ototoxicity Aminoglycoside Safety Cochlear Toxicity

Enzymatic Substrate Profile: Butikacin Resistance to APH(3′), AAD(2″), AAC(3), and AAC(2′) Confirmed by Cell-Free Assay

In a systematic evaluation using cell-free extracts of bacteria harboring defined AME genes, butikacin was not a substrate for APH(3′), AAD(2″), AAC(3), and AAC(2′) enzymes but remained susceptible to AAC(6′) and AAD(4′) [1]. In vivo confirmation was obtained in mouse protection studies where butikacin was effective against lethal infections caused by organisms harboring these AMEs [2].

Antibiotic Resistance Mechanisms Enzyme Kinetics Aminoglycoside Modification

Antibacterial Potency Equivalence to Amikacin Against Susceptible and Resistant Organisms In Vitro and In Vivo

The foundational synthesis paper (1977) demonstrated that 1-N-[(S)-4-amino-2-hydroxybutyl] kanamycin A (butikacin) was equipotent to amikacin across all in vitro tests against aminoglycoside-sensitive and aminoglycoside-resistant organisms, as well as in mouse systemic infection protection studies [1]. A subsequent 1978 pharmacological cross-over study in 8 human volunteers confirmed that 250 mg intramuscular doses of butikacin and amikacin produced very similar serum levels and urinary excretion profiles, with less injection-site pain reported for butikacin [2].

Antibacterial Activity Comparative MIC In Vivo Efficacy

13C-NMR Spectroscopic Distinction from Kanamycin A and Related Aminoglycosides for Identity and Purity Confirmation

The complete 13C-NMR spectrum of butikacin was recorded, tabulated, and fully assigned in a dedicated 1979 study, providing carbon chemical shift data that distinguish butikacin from its parent kanamycin A and from other 1-N-substituted kanamycin derivatives [1]. The study further established a procedure for determining the (R,S)-epimer ratio of kanamycin A derivatives bearing N-substituted groups containing a chiral center, enabling quantitative assessment of stereochemical purity [2].

Structural Characterization 13C-NMR Quality Control

Anomalous Ribosomal Binding Behavior Relative to Tobramycin: Implications for Binding-Site Studies

In a 1980 study using 3H-tobramycin as a competitive probe to map ribosomal binding sites among deoxystreptamine aminoglycosides, amikacin and butikacin both exhibited anomalous displacement behavior despite their close structural relationship to tobramycin [1]. The disaccharide moieties (neamine, tobramine, gentamine) shared a common binding site, whereas the kanosamine, garosamine, and ribose moieties conferred binding specificity; butikacin's atypical displacement curve indicates that the 1-N-sidechain alters ribosomal interaction geometry in a manner distinct from other 4,6-disubstituted deoxystreptamine aminoglycosides.

Ribosome Binding Aminoglycoside Mechanism Structure-Activity Relationship

Butikacin Procurement Scenarios: High-Impact Research Applications Supported by Quantitative Evidence


Aminoglycoside Resistance Mechanism Studies Using AME-Defined Isolate Panels

When screening compound libraries or clinical isolates against panels of aminoglycosides to characterize resistance mechanisms, butikacin's well-defined AME substrate profile—evading APH(3′), AAD(2″), AAC(3), and AAC(2′) while remaining susceptible to AAC(6′) and AAD(4′)—provides a diagnostic tool for discriminating between overlapping resistance determinants. Its 93% activity against resistant isolates at 12.5 µg/mL, contrasted with gentamicin's 14%, enables direct inference of AME class involvement [1][2].

Ototoxicity Comparative Research Requiring a Graded Aminoglycoside Toxicity Panel

For auditory research laboratories investigating structure-toxicity relationships among aminoglycosides, butikacin occupies a defined intermediate position on the cochleotoxicity spectrum—comparable to kanamycin A and less cochleotoxic than amikacin, yet more cochleotoxic than gentamicin. This established rank order enables butikacin to serve as a calibrated reference compound in dose-response ototoxicity studies paralleling the Carter (1979) neonatal guinea pig model [3].

Pharmacokinetic Surrogate for Amikacin in Preclinical Infection Models Where Amikacin Availability or Cost Is Limiting

Butikacin's confirmed equipotency to amikacin across all in vitro and in vivo tests, combined with near-identical human pharmacokinetics at 250 mg intramuscular dosing, permits its use as a validated amikacin surrogate in MIC determination, time-kill assays, and mouse protection studies. This substitution is particularly valuable when amikacin supply constraints or import restrictions threaten experimental continuity, as butikacin can be sourced through custom synthesis from multiple chemical suppliers [4][5].

Aminoglycoside Identity and Purity Reference Standard Development Using 13C-NMR

Quality control and analytical laboratories developing in-house reference standards for aminoglycoside screening can leverage the fully assigned 13C-NMR spectrum and published epimer-ratio determination procedure as identity and purity criteria. The distinct chemical shifts of the 1-N-sidechain carbons provide unambiguous discrimination from kanamycin A and related analogs, reducing the risk of misidentification in multi-aminoglycoside analytical methods [6].

Quote Request

Request a Quote for Butikacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.